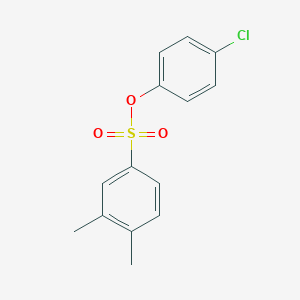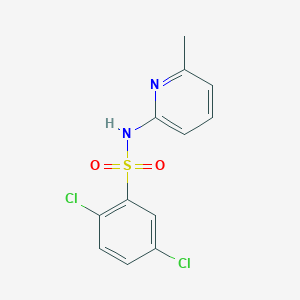![molecular formula C13H15ClN2O2S B273531 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. CDMP is a sulfonylurea herbicide, which means it is used to control the growth of weeds. However, its properties have also been studied for their potential use in scientific research.
Mecanismo De Acción
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole acts as a KATP channel inhibitor by binding to the sulfonylurea receptor (SUR) subunit of the channel. This binding causes a conformational change in the channel, leading to its closure and inhibition of potassium ion efflux. This inhibition results in depolarization of the cell membrane and subsequent calcium ion influx, leading to insulin secretion in pancreatic beta cells.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. In addition to its role in regulating insulin secretion, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been shown to have cardioprotective effects by reducing ischemia/reperfusion injury in the heart. It has also been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a potent and selective KATP channel inhibitor, making it a useful tool for studying the role of these channels in various physiological processes. It is also relatively stable and easy to handle in the lab. However, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its potency can make it challenging to achieve the desired level of inhibition without causing off-target effects.
Direcciones Futuras
There are several potential future directions for research involving 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. One area of interest is the development of novel KATP channel modulators for the treatment of various diseases. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has provided valuable insights into the mechanisms underlying KATP channel regulation, and further research in this area could lead to the development of new therapies. Additionally, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole could be used as a tool to study other physiological processes that are regulated by KATP channels, such as insulin resistance and cardiac function. Finally, further research could focus on improving the solubility and selectivity of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole, making it an even more useful tool for scientific research.
Métodos De Síntesis
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylphenylsulfonyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used in various scientific research studies due to its ability to inhibit the activity of ATP-sensitive potassium channels (KATP channels) in cells. These channels play a crucial role in regulating insulin secretion in pancreatic beta cells and are also involved in other physiological processes such as cardiac function and neuronal activity. 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has been used to study the role of KATP channels in these processes and to investigate the potential therapeutic applications of KATP channel modulators.
Propiedades
Nombre del producto |
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole |
|---|---|
Fórmula molecular |
C13H15ClN2O2S |
Peso molecular |
298.79 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H15ClN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
Clave InChI |
NPEDDEUMXATFNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=CC(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)







